N-(2,4-dimethoxyphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6/c1-5-30-14-8-9-21-18-17(14)19(26)24(20(27)23(18)2)11-16(25)22-13-7-6-12(28-3)10-15(13)29-4/h6-10H,5,11H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRZNTBCMKRWCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NC3=C(C=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrido[2,3-d]pyrimidin-2,4-dione Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethoxy and Methyl Groups: These groups are usually introduced through alkylation reactions using ethylating and methylating agents.
Attachment of the Dimethoxyphenyl Group: This step can be achieved via a nucleophilic substitution reaction where the dimethoxyphenyl group is attached to the core structure.
Final Acetylation: The acetamide group is introduced in the final step through an acetylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction conditions to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrido[2,3-d]pyrimidin-2,4-dione core, potentially forming alcohol derivatives.
Substitution: The aromatic ring in the dimethoxyphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a pharmacological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The pathways involved could range from signal transduction to gene expression regulation.
Comparison with Similar Compounds
2-(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-N,N-bis-(2-hydroxy-ethyl) acetamide (Compound 5)
- Structural Similarities : Shares the dihydropyrimidin-2,4-dione core and acetamide linker.
- Key Differences : Substituents on the acetamide nitrogen are bis(2-hydroxyethyl) groups instead of a 2,4-dimethoxyphenyl group. The hydroxyethyl groups increase hydrophilicity (Rf = 0.4 in 15% MeOH/DCM) compared to the more lipophilic dimethoxyphenyl group in the target compound .
- Synthetic Pathway : Prepared via nucleophilic substitution, similar to methods used for the target compound but with divergent purification strategies .
N-(3,4-dimethoxyphenethyl)-2-(N-propylacetamido)-2-(pyridin-2-yl)acetamide (IV-43)
- Structural Similarities : Contains a dimethoxyphenyl group and acetamide linker.
- Key Differences: The core is a pyridine ring rather than a pyrido[2,3-d]pyrimidine dione.
Pyrazolo-Pyrimidine and Chromenone Derivatives
Example 83 (From Patent US1201300459)
- Structural Similarities : Features a pyrazolo[3,4-d]pyrimidine core and acetamide linkage.
- Key Differences: Incorporates a chromen-4-one moiety and fluorophenyl/isopropoxy groups.
2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
- Pharmacokinetic Insights: The dimethylamino and isopropoxy groups improve solubility (logP ~2.8) compared to the target compound’s ethoxy and methyl groups (predicted logP ~3.2) .
Thiazolidinedione and Thienopyrimidine Derivatives
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (3c)
- Structural Similarities: Contains a dioxothiazolidinone ring and methoxyphenoxy-acetamide linker.
2-((3-phenyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide (266)
- Synthetic Notes: Utilizes a thieno[3,2-d]pyrimidine core with a sulfur atom, enhancing π-deficient character.
Comparative Physicochemical and Pharmacological Data
Critical Analysis of Structural Modifications
- Electronic Effects: The ethoxy group in the target compound donates electron density via resonance, stabilizing the pyrimidinone core, whereas nitro groups in 3c withdraw electron density, increasing reactivity .
- Solubility : Hydroxyethyl substituents in Compound 5 enhance aqueous solubility (Rf = 0.4 in polar solvent systems), while the target compound’s dimethoxyphenyl group balances lipophilicity for membrane permeability .
- Metabolic Stability : Fluorine atoms in pyrazolo-pyrimidine derivatives (e.g., Example 83) reduce oxidative metabolism, contrasting with the target compound’s methoxy groups, which may undergo demethylation .
Q & A
Q. What are the key synthetic pathways and intermediates for synthesizing this compound?
The synthesis involves multi-step reactions:
- Step 1 : Condensation of pyrido[2,3-d]pyrimidine precursors with substituted acetamide derivatives using coupling agents like EDCI/HOBt in DMF .
- Step 2 : Introduction of the 2,4-dimethoxyphenyl group via nucleophilic substitution under reflux in ethanol with K₂CO₃ as a base .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) achieves >95% purity . Key intermediates include 5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione and chloroacetylated dimethoxyaniline derivatives .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- 1H/13C NMR : Assign peaks for ethoxy (δ 1.3–1.5 ppm, triplet), dimethoxyphenyl (δ 3.8–3.9 ppm, singlet), and pyrimidine-dione (δ 10.1–10.3 ppm, broad) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 458.1584 (calculated for C₂₂H₂₄N₃O₆) .
- Elemental Analysis : Validate C, H, N within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Solvent Selection : Replace DMF with acetonitrile to reduce side reactions (e.g., hydrolysis of ethoxy groups) while maintaining 70–80% yield .
- Catalysis : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of aromatic substituents, achieving >85% efficiency .
- Temperature Control : Lower reaction temperatures (0–5°C) during amide coupling to prevent racemization .
Q. What experimental frameworks are suitable for studying structure-activity relationships (SAR) in biological assays?
- Analog Synthesis : Modify substituents (e.g., replace ethoxy with methoxy or halogen) and test against kinase targets (e.g., EGFR, CDK2) .
- Dose-Response Studies : Use IC₅₀ curves (0.1–100 µM) in enzyme inhibition assays (ATP concentration = 10 µM) to quantify potency .
- Molecular Docking : Align derivatives with X-ray crystal structures of target proteins (PDB: 4HJO) to rationalize binding affinities .
Q. How can contradictory bioactivity data across studies be resolved?
- Assay Standardization : Replicate experiments under uniform conditions (e.g., cell line: HEK293, serum-free media, 48-hour incubation) to minimize variability .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed dione rings) that may alter activity .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values from independent studies (p < 0.05) .
Q. What strategies mitigate compound degradation during storage?
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the pyrido-pyrimidine core .
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the acetamide linkage .
- Stability Testing : Monitor purity via HPLC (C18 column, 0.1% TFA/ACN gradient) over 6 months to establish shelf-life .
Methodological Notes
- Spectral Data Interpretation : Overlapping NMR signals (e.g., dimethoxyphenyl and pyrimidine protons) require 2D-COSY for unambiguous assignment .
- Yield Optimization : Pilot-scale reactions (10–50 g) benefit from continuous flow reactors to enhance reproducibility .
- Biological Assay Design : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (DMSO ≤0.1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
